molecular formula C15H21NO4 B13999499 Diethyl[(3,4-dimethylphenyl)amino]propanedioate CAS No. 6939-60-2

Diethyl[(3,4-dimethylphenyl)amino]propanedioate

Cat. No.: B13999499
CAS No.: 6939-60-2
M. Wt: 279.33 g/mol
InChI Key: GTKWBWOLLYGURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[(3,4-dimethylphenyl)amino]propanedioate is an organic compound with a complex structure It is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dimethylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[(3,4-dimethylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(3,4-dimethylphenyl)amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Diethyl[(3,4-dimethylphenyl)amino]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl[(3,4-dimethylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl[(2,3-dimethylphenyl)amino]propanedioate
  • Diethyl[(3,4-dimethoxyphenyl)amino]propanedioate

Uniqueness

Diethyl[(3,4-dimethylphenyl)amino]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

CAS No.

6939-60-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

diethyl 2-(3,4-dimethylanilino)propanedioate

InChI

InChI=1S/C15H21NO4/c1-5-19-14(17)13(15(18)20-6-2)16-12-8-7-10(3)11(4)9-12/h7-9,13,16H,5-6H2,1-4H3

InChI Key

GTKWBWOLLYGURN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.